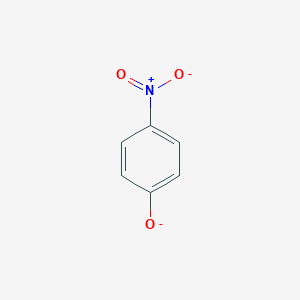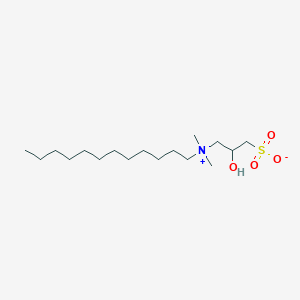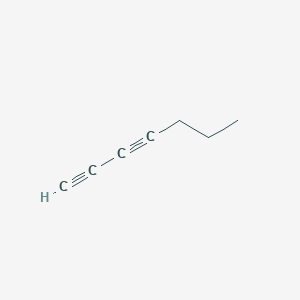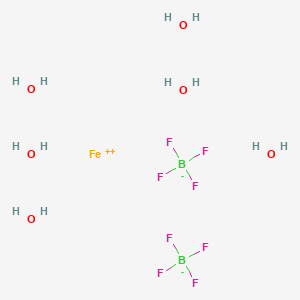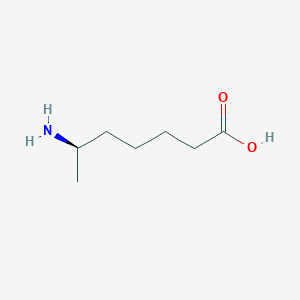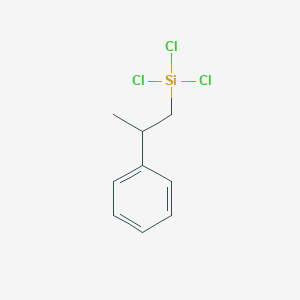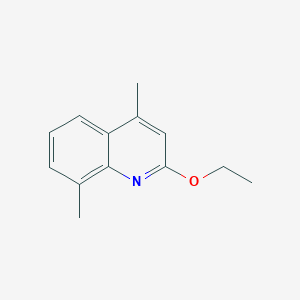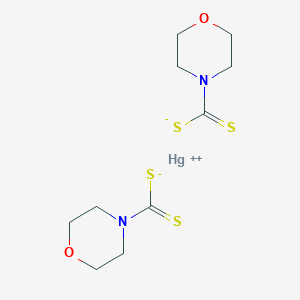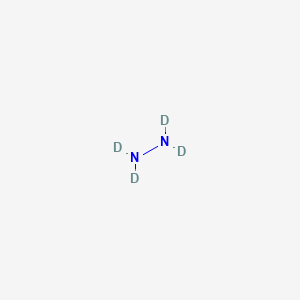
HYDRAZINE-D4
Übersicht
Beschreibung
HYDRAZINE-D4 is a deuterated derivative of hydrazine, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, particularly in the field of spectroscopy and reaction mechanism studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HYDRAZINE-D4 can be synthesized through the reduction of deuterated nitrogen compounds. One common method involves the reduction of deuterated hydrazine sulfate with lithium aluminum deuteride in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a small scale in specialized laboratories using similar reduction techniques as mentioned above, ensuring high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: HYDRAZINE-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated nitrogen oxides.
Reduction: Further reduction can lead to the formation of deuterated ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum deuteride is often used for reduction reactions.
Substitution: Halogenated compounds can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Deuterated nitrogen oxides.
Reduction: Deuterated ammonia.
Substitution: Various deuterated organic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
HYDRAZINE-D4 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in deuterium-labeled drugs to study drug metabolism and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of HYDRAZINE-D4 involves its interaction with various molecular targets depending on the reaction it undergoes. In oxidation reactions, it donates electrons to the oxidizing agent, leading to the formation of deuterated nitrogen oxides. In reduction reactions, it accepts electrons, resulting in the formation of deuterated ammonia. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, providing valuable insights into reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Hydrazine: The non-deuterated form of HYDRAZINE-D4.
1,1,2,2-Tetramethylhydrazine: A methylated derivative of hydrazine.
1,2-Dideuteriohydrazine: A partially deuterated form of hydrazine.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling, such as NMR spectroscopy and reaction mechanism investigations. The presence of deuterium atoms also influences the compound’s reactivity and stability, offering different reaction pathways compared to its non-deuterated counterparts.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2/c1-2/h1-2H2/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJQQAXSVQMHS-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
36.070 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
